molecular formula C16H24BNO4 B8083610 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B8083610
M. Wt: 305.2 g/mol
InChI Key: HIVGMYHVIUGLJK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 1036990-20-1) is a boron-containing acetamide derivative with the molecular formula C₁₅H₂₂BNO₄ and molecular weight 291.15 g/mol . Its structure comprises:

  • A tetramethyl-1,3,2-dioxaborolane ring, a pinacol boronate ester group, at the para position of the phenyl ring.
  • A 2-methyl substituent on the phenyl ring (ortho to the boronate group).
  • A 2-methoxyacetamide moiety attached to the phenyl ring’s nitrogen.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials research .

Properties

IUPAC Name

2-methoxy-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-11-9-12(7-8-13(11)18-14(19)10-20-6)17-21-15(2,3)16(4,5)22-17/h7-9H,10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVGMYHVIUGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Features Key Applications/Notes
2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide 1036990-20-1 C₁₅H₂₂BNO₄ 291.15 - 2-Methyl, 4-boronate phenyl
- 2-Methoxyacetamide
Suzuki coupling intermediate; used in kinase inhibitor synthesis .
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 380430-65-9 C₁₃H₁₈BNO₃ 259.10 - 2-Boronate phenyl
- Unsubstituted acetamide
Intermediate for biaryl amides; lower solubility due to absence of methoxy group .
N-[3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 1352413-09-2 C₁₈H₂₈BNO₄ 333.24 - 3-Methoxy, 4-boronate phenyl
- Carbamate group
Enhanced stability for peptide coupling; used in PROTAC synthesis .
N-(4-Amino-2-boronate-phenyl)acetamide hydrochloride 1315571-00-6 C₁₃H₁₈BClN₂O₃ 296.56 - 4-Amino, 2-boronate phenyl
- Protonated acetamide
Water-soluble intermediate for bioorthogonal chemistry .

Physicochemical Properties

  • Solubility: The 2-methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to non-methoxy analogues like N-(2-boronophenyl)acetamide .
  • Stability : Boronate esters are sensitive to hydrolysis, but the tetramethyl-dioxaborolane group enhances stability under ambient conditions relative to free boronic acids .

Spectroscopic Characterization

  • 1H NMR : The target compound shows distinct signals at:
    • δ 1.3 ppm (s, 12H, tetramethyl-dioxaborolane CH₃).
    • δ 3.4 ppm (s, 3H, OCH₃).
    • δ 6.8–7.5 ppm (aromatic protons) .
  • IR : Strong absorption at ~1340 cm⁻¹ (B–O stretching) and ~1650 cm⁻¹ (amide C=O) .

Research Findings and Challenges

  • Reactivity : The ortho-methyl group in the target compound reduces steric hindrance during Suzuki coupling compared to meta-substituted analogues, improving reaction yields .
  • Limitations : Hydrolysis of the boronate ester under acidic conditions limits use in aqueous media. Newer analogues with trifluoroborate (BF₃K) groups address this issue but require additional synthetic steps .

Biological Activity

2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, commonly referred to as compound 2246691-80-3, is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C16H24BNO4C_{16}H_{24}BNO_{4}, with a molecular weight of approximately 305.18 g/mol. Its structure features a methoxy group and a dioxaborolane moiety, which are critical for its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H24BNO4
Molecular Weight305.18 g/mol
CAS Number2246691-80-3
Storage Conditions2-8 °C

Research indicates that compounds containing dioxaborolane groups exhibit notable biological activities due to their ability to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. This characteristic makes them valuable as ligands in drug design and development.

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds. For instance, derivatives of dioxaborolane have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring can significantly enhance the potency of these compounds against cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds against human cancer cell lines (e.g., MCF7 for breast cancer), it was found that specific structural modifications led to increased inhibition rates:

CompoundCell LineIC50 (µM)
Compound AMCF74.5
Compound BMCF712.0
2-Methoxy-N-[...]MCF7TBD

Neuroprotective Effects

Emerging research has also suggested potential neuroprotective effects of dioxaborolane derivatives in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new compound. Preliminary studies on similar compounds indicate moderate solubility and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Table 2: ADMET Properties (Hypothetical)

PropertyValue
SolubilityModerate
Membrane PermeabilityHigh
CYP450 InteractionLow

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